

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Carnegine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine is a chiral tetrahydroisoquinoline alkaloid found in several species of cacti, most notably the Saguaro cactus (*Carnegiea gigantea*). As a stereoisomer of a pharmacologically active molecule, a precise understanding of its three-dimensional structure is critical for comprehending its biological interactions and potential applications in drug development. This guide provides a detailed examination of the chemical structure and absolute stereochemistry of **(+)-Carnegine**, supported by spectroscopic data, and outlines experimental protocols for its synthesis and isolation.

Chemical Structure

(+)-Carnegine, systematically named (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic alkaloid. Its core is a tetrahydroisoquinoline ring system, which is a fused bicyclic structure composed of a benzene ring fused to a dihydropyridine ring.

The key structural features are:

- Tetrahydroisoquinoline Core: A bicyclic scaffold forming the foundation of the molecule.

- **Methoxy Groups:** Two methoxy (-OCH₃) groups are attached to the aromatic ring at positions C6 and C7.
- **Methyl Groups:** Two methyl (-CH₃) groups are present; one at the chiral center C1 and another on the nitrogen atom at position N2.

The presence of these functional groups, particularly the chiral center at C1, dictates the molecule's three-dimensional conformation and its interaction with biological targets.

Diagram 1: 2D Chemical Structure of **(+)-Carnegine**

```
```dot
graph TD
 Carnegine_Structure[2D Structure of (+)-Carnegine]
 Carnegine_Structure --- C1[C1]
 Carnegine_Structure --- C2[C2]
 Carnegine_Structure --- C3[C3]
 Carnegine_Structure --- C4[C4]
 Carnegine_Structure --- C5[C5]
 Carnegine_Structure --- C6[C6]
 Carnegine_Structure --- C7[C7]
 Carnegine_Structure --- C8[C8]
 Carnegine_Structure --- C9[C9]
 Carnegine_Structure --- C10[C10]
 Carnegine_Structure --- C11[C11]
 Carnegine_Structure --- C12[C12]
 Carnegine_Structure --- C13[C13]
 Carnegine_Structure --- C14[C14]
 Carnegine_Structure --- N[N]
 Carnegine_Structure --- O1[O1]
 Carnegine_Structure --- O2[O2]
 pos1[1]
 pos2[2]
 pos6[6]
 pos7[7]

 C1 --- C2
 C2 --- C3
 C3 --- C4
 C4 --- C5
 C5 --- C6
 C6 --- C1
 C1 --- N
 N --- C7
 C7 --- C8
 C8 --- C3

 C2 --- C3
 C4 --- C5
 C6 --- C1

 C9 --- C8
 C10 --- N
 C11 --- C4
 C11 --- O1
 O1 --- C12
 C13 --- C5
 C13 --- O2
 O2 --- C14

 pos1 --- pos2
 pos2 --- pos6
 pos6 --- pos7
```
}


```

Caption: CIP priority assignment for the C1 chiral center of **(+)-Carnegine**.

Quantitative Data

The following tables summarize the key quantitative data for **(+)-Carnegine**.

Table 1: Physicochemical Properties of **(+)-Carnegine**

| Property | Value | Reference |
|------------------------|--|------------------|
| Molecular Formula | C ₁₃ H ₁₉ NO ₂ | --INVALID-LINK-- |
| Molecular Weight | 221.30 g/mol | --INVALID-LINK-- |
| CAS Number | 490-53-9 (for racemic) | --INVALID-LINK-- |
| IUPAC Name | (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline | - |
| Specific Rotation [α]D | Data not available in searched literature | - |

Table 2: Spectroscopic Data for Carnegine (Racemic or Unspecified Stereochemistry)

| Data Type | Characteristic Peaks | Reference |
|---------------------|---|--|
| ¹ H NMR | Aromatic Protons: ~6.6-6.8 ppm (singlets)
Methoxy Protons: ~3.8 ppm (singlets)
N-Methyl Protons: ~2.4 ppm (singlet)
C1-Methyl Protons: ~1.4 ppm (doublet)
Ring Protons: ~2.6-3.5 ppm (multiplets) | General chemical shift ranges |
| ¹³ C NMR | Aromatic Carbons: ~109-148 ppm
C1: ~55-60 ppm
Methoxy Carbons: ~56 ppm
N-Methyl Carbon: ~42 ppm
C1-Methyl Carbon: ~20 ppm
Ring Carbons (C3, C4): ~29, 47 ppm | [1] |
| IR (Infrared) | C-H (sp ³): ~2850-2950 cm ⁻¹
H (aromatic): ~3000-3100 cm ⁻¹
C=C (aromatic): ~1500-1600 cm ⁻¹
C-O (ether): ~1200-1250 cm ⁻¹ | General IR absorption ranges
[2][3][4][5] |
| Mass Spec (EI) | m/z: 221 (M+), 206, 190 | --INVALID-LINK-- |

Note: Specific NMR and IR data for the pure (+)-enantiomer are not readily available in the searched literature. The data presented are based on the racemic mixture or the parent structure and are intended to be representative.

Experimental Protocols

Asymmetric Synthesis of (R)-(+)-Carnegine via Pictet-Spengler Reaction

The core of **(+)-Carnegine** can be synthesized via a Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinolines. [1][6][7] To achieve the desired (R) stereochemistry, an

asymmetric approach is necessary, often involving a chiral auxiliary or catalyst. The following is a generalized protocol based on known asymmetric syntheses of related alkaloids.

Diagram 3: Workflow for Asymmetric Synthesis of **(+)-Carnegine**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. (1S)-(+)-3-Carene(498-15-7) 1H NMR spectrum [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Carnegine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11882884#carnegine-chemical-structure-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com